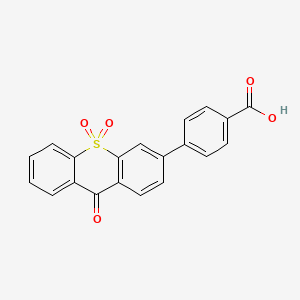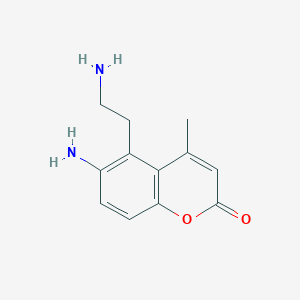
6-Amino-5-(2-aminoethyl)-4-methylchromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-5-(2-aminoethyl)-4-methylchromen-2-one is a complex organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-(2-aminoethyl)-4-methylchromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with malononitrile and subsequent cyclization reactions. The reaction conditions often require the use of catalysts such as piperidine and solvents like ethanol to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-5-(2-aminoethyl)-4-methylchromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
6-Amino-5-(2-aminoethyl)-4-methylchromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in inhibiting certain enzymes and pathways.
Medicine: Investigated for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Amino-5-(2-aminoethyl)-4-methylchromen-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to changes in cell function and behavior.
Comparación Con Compuestos Similares
Similar Compounds
6-(2-Aminoethyl)amino-5-chlorouracil: Known for its antiangiogenic and antitumor activity.
2-Amino-4H-pyran-3-carbonitrile derivatives: Studied for their pharmacological properties.
Uniqueness
6-Amino-5-(2-aminoethyl)-4-methylchromen-2-one is unique due to its specific structural features and the presence of both amino and chromenone groups. This combination allows it to exhibit a wide range of biological activities and makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
851091-59-3 |
|---|---|
Fórmula molecular |
C12H14N2O2 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
6-amino-5-(2-aminoethyl)-4-methylchromen-2-one |
InChI |
InChI=1S/C12H14N2O2/c1-7-6-11(15)16-10-3-2-9(14)8(4-5-13)12(7)10/h2-3,6H,4-5,13-14H2,1H3 |
Clave InChI |
XIUNSSHXJYJUDJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=C1C(=C(C=C2)N)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-([1,1'-Binaphthalen]-2-yl)-N,N-dimethylaniline](/img/structure/B14191639.png)
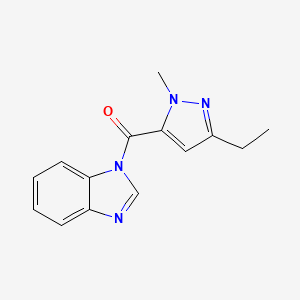
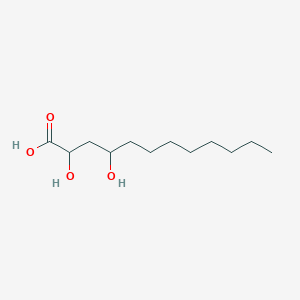
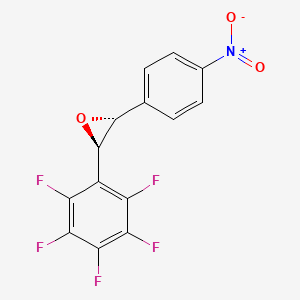
![5-cyclopropyl-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B14191663.png)
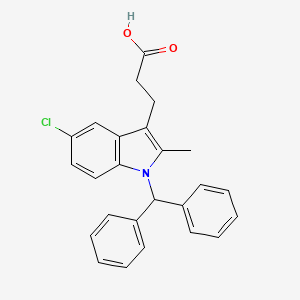

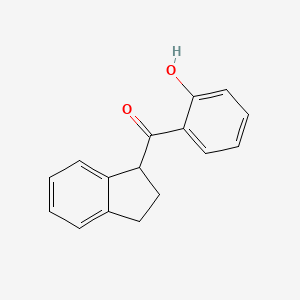
![tert-Butyl (3S)-3-[(2-methoxybenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14191677.png)
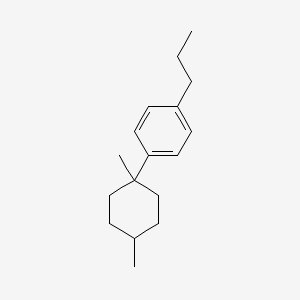
![8-(Trifluoromethoxy)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14191689.png)
![2-[(2,6-Dichlorophenyl)sulfanyl]aniline](/img/structure/B14191698.png)
![N-[4-(dimethylphosphoryl)phenyl]-9-[(E)-2-(5-methyl-1H-indazol-4-yl)ethenyl]-9H-purin-6-amine](/img/structure/B14191712.png)
